Methyl 4-aminoquinoline-8-carboxylate hydrochloride
Description
Methyl 4-aminoquinoline-8-carboxylate hydrochloride (CAS No. 1447608-03-8) is a quinoline derivative with the molecular formula C₁₁H₁₁ClN₂O₂ and a molecular weight of 238.67 g/mol . It is a hydrochloride salt of a methyl ester-functionalized quinoline compound, characterized by an amino group at the 4-position and a carboxylate ester at the 8-position of the quinoline ring. This compound is stored under dry conditions at 2–8°C and is available in purities exceeding 95% .
Properties
IUPAC Name |
methyl 4-aminoquinoline-8-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8;/h2-6H,1H3,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEAROBFQPXTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(C=CN=C21)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Doebner-Miller Synthesis: This method involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of methyl 4-aminoquinoline-8-carboxylate hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-aminoquinoline-8-carboxylate hydrochloride can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various reduced quinoline derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Methyl 4-aminoquinoline-8-carboxylate hydrochloride is used as a building block in the synthesis of various heterocyclic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms .
Biology: The compound is used in the study of biological processes and pathways. It serves as a probe for investigating enzyme activities and protein interactions .
Medicine: Quinoline derivatives, including this compound, are known for their antimalarial, anticancer, and antimicrobial activities. They are used in the development of new therapeutic agents for the treatment of various diseases .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used in the development of new materials with unique properties .
Mechanism of Action
Methyl 4-aminoquinoline-8-carboxylate hydrochloride exerts its effects by interacting with various molecular targets and pathways. The compound is known to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites. This mechanism is similar to that of other quinoline derivatives used in antimalarial therapy . Additionally, the compound can interact with enzymes and proteins, affecting their activities and functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs include 17α-hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride () and KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, ). Below is a detailed comparison:


Table 1: Key Physicochemical and Structural Properties
| Property | Methyl 4-aminoquinoline-8-carboxylate hydrochloride | 17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride | KHG26792 |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | C₂₁H₂₇ClN₂O₄ | C₁₇H₂₂ClNO |
| Molecular Weight (g/mol) | 238.67 | 407.90 | 291.82 |
| Core Structure | Quinoline with amino and carboxylate ester groups | Yohimban alkaloid with hydroxyl and ester groups | Azetidine with naphthalene and propoxy groups |
| Functional Groups | -NH₂, -COOCH₃, Cl⁻ (counterion) | -OH, -COOCH₃, Cl⁻ | -OCH₂CH₂CH₃, Cl⁻ |
| Storage Conditions | 2–8°C, dry | Not specified | Not specified |
Key Observations :
Structural Complexity: this compound has a simpler quinoline backbone compared to the yohimban alkaloid derivative (), which features a polycyclic indole-based structure. KHG26792 () incorporates an azetidine ring linked to a naphthalene group, emphasizing its role as a small-molecule modulator.
In contrast, the hydroxyl group in the yohimban analog may confer higher polarity and reactivity .
Molecular Weight Implications: Lower molecular weight (238.67 g/mol) compared to the yohimban derivative (407.90 g/mol) suggests better solubility and bioavailability for the quinoline compound, a critical factor in drug design .
Biological Activity
Methyl 4-aminoquinoline-8-carboxylate hydrochloride is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its unique quinoline structure, which is significant for various pharmacological applications. The molecular formula is with a molecular weight of approximately 238.67 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for pharmaceutical formulations.
The mechanism of action for this compound is believed to be similar to that of other quinoline derivatives. It primarily acts by inhibiting heme polymerase activity in parasites such as Plasmodium falciparum, leading to the accumulation of toxic free heme within the parasite's food vacuole. This disruption ultimately results in the death of the parasite.
Antiparasitic Properties
Research has shown that this compound exhibits moderate to promising activity against protozoan parasites, particularly Leishmania and Trypanosoma. In vitro studies have indicated that this compound could serve as a lead for developing new antiparasitic drugs.
Antimalarial Activity
The compound has been investigated for its antimalarial properties, with studies demonstrating its effectiveness against both chloroquine-sensitive and resistant strains of P. falciparum. For instance, a related compound showed an IC50 value of 5.6 nM against a resistant strain, highlighting the potential efficacy of methyl 4-aminoquinoline derivatives in overcoming drug resistance .
Anticonvulsant and Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anticonvulsant and anti-inflammatory properties. However, these areas require further exploration to establish definitive therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other compounds in the aminoquinoline class:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 4-aminoquinoline | Lacks carboxylate group | Primarily studied for antimalarial activity |
| Chloroquine | Contains dichloro substitution | Widely used as an antimalarial drug |
| Primaquine | Includes methoxy group | Effective against liver stages of malaria |
| Quinine | Natural product from cinchona | Historical use as an antimalarial |
The unique combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiparasitic Efficacy : A study demonstrated that this compound exhibited significant in vitro activity against Leishmania species, suggesting its potential as a lead compound for developing new antiparasitic therapies.
- Antimalarial Potency : In a comparative study involving various quinoline derivatives, this compound showed promising results against resistant strains of P. falciparum, indicating its potential role in malaria treatment .
- Safety Profile : Toxicity assessments have shown low toxicity both in vitro and in vivo, suggesting a favorable safety index for further development as a therapeutic agent .
Q & A
Q. How is the compound’s stability under physiological conditions evaluated for preclinical studies?
- Methodological Answer : Stability protocols include:
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h); quantify degradation via LC-MS (<20% degradation acceptable).
- pH-Dependent Stability : Test in buffers (pH 1–9) to simulate gastrointestinal and systemic environments.
- Light/Heat Stress : Expose to 40°C and UV light (ICH Q1B guidelines) to identify photo-degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
